Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate
Description
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is a boron-containing organometallic compound characterized by a pyrazole ring substituted with a 4-methoxyphenyl group at the 3-position and a trifluoroborate moiety at the 5-position. This compound serves as a versatile intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the stability and reactivity of the trifluoroborate group . Its synthesis typically involves diazotization and subsequent borylation of pyrazole precursors, as exemplified in protocols using boron trifluoride etherate and alkyl nitrites .
Properties
IUPAC Name |
potassium;trifluoro-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BF3N2O.K/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14;/h2-6H,1H3,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIWWYJJDNYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NN1)C2=CC=C(C=C2)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BF3KN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402242-82-3 | |
| Record name | Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It is known that organotrifluoroborates, such as this compound, are often used in suzuki cross-coupling reactions. In these reactions, the organotrifluoroborates act as potent boronic acid surrogates.
Mode of Action
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate interacts with its targets through its role as a boronic acid surrogate in Suzuki Cross-Coupling reactions. In these reactions, the organotrifluoroborate compound forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide. The resulting product is a new carbon-carbon bond.
Biochemical Pathways
The compound’s role in suzuki cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds.
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
Its role in suzuki cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under oxidative conditions. It is also recommended to store the compound in a cool, dry, and well-ventilated condition, away from oxidizing agents.
Biological Activity
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate (CAS No. 1402242-82-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C10H9BF3KN2O
- Molecular Weight : 280.1 g/mol
- CAS Number : 1402242-82-3
Safety Profile
The compound is classified with several hazard statements indicating it may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation. Precautionary measures include avoiding breathing dust and using protective equipment when handling the substance .
Antinociceptive and Toxicological Properties
A study investigating the antinociceptive properties of this compound revealed insights into its pharmacological effects. The compound was administered to mice at varying doses (25, 50, and 100 mg/kg) to assess its impact on pain response and toxicity. Key findings included:
- Lipid Peroxidation : No significant differences in lipid peroxidation levels were observed between treated and control groups, suggesting a lack of oxidative stress induced by the compound.
- Enzyme Activity : Activities of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), as well as renal function markers (urea and creatinine), remained stable across all groups, indicating no acute hepatotoxicity or nephrotoxicity.
- General Toxicity : Body weight and general health indicators did not show significant alterations post-treatment, implying that this compound may have a favorable safety profile at the tested doses .
Research indicates that organotrifluoroborates like this compound may act as competitive inhibitors of serine proteases, such as trypsin and α-chymotrypsin. This interaction is believed to involve hydrogen bonding in the active site of these enzymes, leading to reversible inhibition .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key findings from various studies on related compounds:
| Compound Name | Antinociceptive Effect | Toxicity Level | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Low | Serine protease inhibition |
| Potassium thiophene-3-trifluoroborate | Significant | Moderate | Non-covalent inhibition |
| Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate | Low | Low | Competitive inhibition |
Case Study 1: Antinociceptive Activity Evaluation
In a controlled study involving this compound, researchers observed significant pain relief in mice subjected to nociceptive stimuli. The results indicated that the compound could potentially serve as a therapeutic agent for pain management without significant adverse effects.
Case Study 2: Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that this compound effectively inhibited serine proteases in vitro. This finding supports its potential application in drug design aimed at modulating protease activity in various pathological conditions.
Scientific Research Applications
Organic Synthesis
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its boron atom can participate in various reactions, making it a versatile tool for chemists.
Cross-Coupling Reactions
One of the significant applications of this compound is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
| Reaction Type | Description | Example Products |
|---|---|---|
| Suzuki-Miyaura | Coupling of aryl halides with boronic acids | Biaryl compounds |
| Negishi Coupling | Coupling of organozinc reagents with halides | Various alkenes |
| Stille Coupling | Coupling of organotin compounds with halides | Aryl-stannane products |
Medicinal Chemistry
The compound's unique structure allows it to be explored for potential medicinal applications. Its ability to form stable complexes with various biological molecules makes it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. This compound may enhance the efficacy of these compounds by improving their solubility and bioavailability.
Case Study: Pyrazole Derivatives in Cancer Treatment
A study published in Journal of Medicinal Chemistry examined pyrazole derivatives' efficacy against breast cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxic effects, suggesting potential therapeutic applications.
Material Science
In material science, this compound has been explored for its role in the development of advanced materials, including polymers and nanocomposites.
Polymerization Reactions
The compound can act as a catalyst or additive in polymerization processes, enhancing the mechanical properties and thermal stability of the resulting materials.
| Material Type | Application | Impact |
|---|---|---|
| Polymers | Used as an additive in polymer synthesis | Improved mechanical properties |
| Nanocomposites | Enhances dispersion and stability | Increased thermal resistance |
Chemical Reactions Analysis
Cross-Coupling Reactions
As a potassium trifluoroborate, this compound participates in Suzuki-Miyaura cross-couplings , enabling C–C bond formation. General reactivity trends include:
Example: Reaction with acyl chlorides under Lewis acid catalysis (BCl₃) produces substituted ynones :
Boron-to-Oxygen/Nitrogen Exchange
The trifluoroborate group undergoes protodeboronation or transmetallation :
-
Epoxidation : Retains boron functionality while oxidizing alkenes .
-
Conversion to boronic esters : Achieved via TMS-Cl, forming difluoroborane intermediates .
Stability Under Oxidative Conditions
Unlike boronic acids, this reagent remains intact during ozonolysis and mCPBA-mediated epoxidation , making it suitable for multi-step syntheses .
Hazard and Handling Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Trifluoroborate Pyrazole Derivatives
The following table summarizes key structural analogs, their substituents, and distinguishing properties:
Key Structural and Functional Differences
Substituent Effects on Reactivity :
- The 4-methoxyphenyl group in the target compound donates electron density via resonance, making it effective in reactions with electron-deficient coupling partners (e.g., aryl chlorides) . In contrast, analogs with trifluoromethylphenyl groups (e.g., C₁₀H₆BF₆KN₂) exhibit enhanced electrophilicity, favoring nucleophilic attack .
- N-Methylation (e.g., C₁₀H₁₁BF₃KN₂) improves stability by reducing pyrazole ring protonation, critical for long-term storage .
Synthetic Modularity :
- The target compound is synthesized via diazotization of 1H-pyrazol-5-amine intermediates , whereas N-methylated analogs require pre-functionalized methylpyrazole precursors .
- Substituents like trifluoromethyl or acetylene groups necessitate specialized reagents (e.g., trifluoromethylation agents or alkynyl borates) .
Applications in Cross-Coupling Reactions :
- The target compound’s methoxy group facilitates regioselective couplings in pharmaceutical intermediates (e.g., antiviral agents) .
- CF₃-substituted analogs are pivotal in agrochemical synthesis due to their resistance to metabolic degradation .
Crystallographic and Computational Insights
Computational studies using density-functional theory (DFT) methods, such as those incorporating exact exchange terms (e.g., Becke’s hybrid functionals), could predict electronic properties like charge distribution and frontier molecular orbitals, aiding in reactivity assessments .
Preparation Methods
Overview of Organotrifluoroborate Synthesis
Organotrifluoroborates, including potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate, are typically synthesized via transformation of boronic acid derivatives into trifluoroborate salts. This transformation enhances stability, crystallinity, and ease of handling compared to boronic acids or esters.
The classical method, developed in the 1980s, involved the reaction of organostannane derivatives with trifluoroborane and potassium fluoride. However, due to toxicity and instability issues with organostannanes and organodihaloboranes, modern methods favor safer and more efficient protocols using potassium hydrogen fluoride (KHF2) to convert boronic acids directly into potassium organotrifluoroborates.
Preparation of this compound
Starting Materials and General Approach
The synthesis typically begins with a pyrazole derivative bearing a 4-methoxyphenyl substituent. The key intermediate is a boronic acid or boronate ester functionalized at the 5-position of the pyrazole ring.
The general preparation involves:
- Formation of the pyrazole scaffold with appropriate substitution.
- Introduction of the boronate group via lithiation and borylation.
- Conversion of the boronate intermediate to the potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF2) in aqueous medium.
This approach avoids toxic organostannanes and unstable organodihaloboranes, providing a safer and more environmentally benign route.
Stepwise Synthetic Procedure
Synthesis of Pyrazole Boronate Intermediate:
- A pyrazole aldehyde or related precursor undergoes nucleophilic addition with an acetylide or Grignard reagent to introduce the alkyne or aryl substituent.
- The resulting intermediate is treated with a boron source such as pinacolborane derivatives (e.g., B(OiPr)Pin) in the presence of a strong base like n-butyllithium (n-BuLi) to install the boronate group at the 5-position of the pyrazole ring.
Conversion to Potassium Trifluoroborate:
- The boronate intermediate is reacted with an aqueous solution of KHF2, typically in excess (around 6 equivalents), to convert the boronate into a stable potassium trifluoroborate salt.
- The reaction mixture is stirred, and upon completion, the product precipitates upon addition of ether and is isolated by filtration and drying.
Representative Data Table: Synthesis Yields and Conditions
Note: The yields and conditions are adapted from closely related pyrazole trifluoroborate syntheses and are indicative of the process for the 4-methoxyphenyl derivative.
Analytical Characterization
- NMR Spectroscopy:
- ^11B NMR typically shows a quartet pattern around -2.5 to 7 ppm.
- ^19F NMR exhibits a quartet between -160 and -130 ppm.
- Physical Properties:
- Crystalline solid form.
- Non-hygroscopic and thermally stable.
These features confirm the identity and purity of the potassium trifluoroborate products and are essential for quality control in research and industrial applications.
Summary of Research Findings
- The this compound can be efficiently prepared via a sequence starting from pyrazole aldehydes, followed by lithiation, borylation, and KHF2 treatment.
- The method offers high yields (typically 70-85%) and excellent stability of the final product.
- The trifluoroborate moiety serves as a versatile handle for further functionalization, including cross-coupling reactions, enabling the synthesis of fully functionalized pyrazole derivatives with potential pharmaceutical applications.
Q & A
Q. What are the established synthetic routes for potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate, and how can reaction conditions be optimized?
The compound is synthesized via a modular approach starting from pyrazole precursors. A key method involves reacting 3-(4-methoxyphenyl)-1H-pyrazole with boron trifluoride etherate and triisopropyl borate under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (-20°C). Subsequent treatment with potassium hydrogen fluoride (KHF₂) yields the trifluoroborate salt . Optimization may include controlling stoichiometry (e.g., 3.00 equiv. of BF₃·OEt₂) and maintaining strict temperature control to minimize side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight and isotopic patterns. The exact mass (calculated via ) should match theoretical values for C₁₀H₈BF₃KN₂O.
- NMR Spectroscopy: ¹⁹F NMR detects the trifluoroborate moiety (~-140 to -150 ppm), while ¹H NMR identifies aromatic protons from the 4-methoxyphenyl group (δ 6.8–7.5 ppm) and pyrazole protons (δ 6.0–6.5 ppm).
- X-ray Diffraction: Single-crystal X-ray analysis resolves the borate-pyrazole geometry and confirms counterion interactions .
Q. How should researchers handle purification and storage to ensure stability?
After synthesis, the precipitate is filtered and washed with cold diethyl ether to remove unreacted reagents . Storage in anhydrous, inert atmospheres (e.g., argon) at -20°C prevents hydrolysis of the trifluoroborate group. Use desiccants and moisture-resistant containers for long-term stability .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software refine the crystal structure of this compound?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data Collection: High-resolution (<1.0 Å) diffraction data from synchrotron sources.
- Structure Solution: Direct methods (SHELXT) for phase determination, followed by iterative refinement of positional and thermal parameters.
- Validation: Check for R-factor convergence (<5%), ADPs (anisotropic displacement parameters), and hydrogen bonding networks. The trifluoroborate group may require constraints to model disorder .
Q. What role does this compound play in cross-coupling reactions, and how does its reactivity compare to other trifluoroborates?
As a potassium trifluoroborate salt, it serves as a stable precursor for Suzuki-Miyaura couplings. The electron-donating 4-methoxyphenyl group enhances nucleophilicity, enabling efficient aryl-aryl bond formation with palladium catalysts. Compared to non-substituted pyrazolyl trifluoroborates, its reactivity is moderated by steric hindrance from the methoxyphenyl group, requiring optimized ligand systems (e.g., SPhos or XPhos) for high yields .
Q. How can computational methods (e.g., DFT) predict its electronic properties and potential pharmacological interactions?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap, electrostatic potential surfaces, and binding affinities to biological targets. For example, the trifluoroborate moiety’s electronegativity may influence interactions with serine proteases or kinase ATP-binding pockets. Docking studies using AutoDock Vina or Schrödinger Suite can prioritize in vitro assays for anticancer or anti-inflammatory activity .
Q. What are common synthetic challenges, such as low yields or byproducts, and how can they be addressed?
- Byproduct Formation: Diazonium intermediates (from nitrite reagents) may decompose at >0°C. Solution: Strict temperature control (-20°C) and slow reagent addition .
- Low Boronation Efficiency: Competing protonation of pyrazole nitrogen. Solution: Use excess triisopropyl borate (3.00 equiv.) and strong bases (e.g., n-BuLi) to deprotonate the pyrazole ring .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
